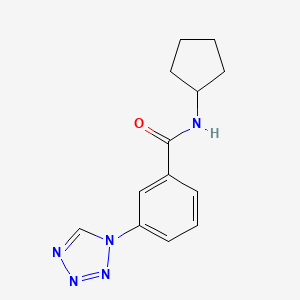

N-环戊基-3-(四唑-1-基)苯甲酰胺

货号 B2827556

CAS 编号:

484039-72-7

分子量: 257.297

InChI 键: NSJRTQWAMYBVTO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

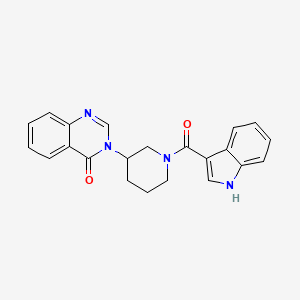

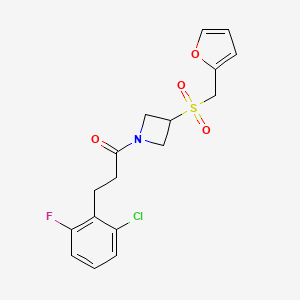

“N-cyclopentyl-3-(tetrazol-1-yl)benzamide” is a chemical compound with the molecular formula C13H15N5O . It has an average mass of 257.291 Da and a monoisotopic mass of 257.127655 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of “N-cyclopentyl-3-(tetrazol-1-yl)benzamide” and similar compounds can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-3-(tetrazol-1-yl)benzamide” consists of a benzamide group substituted with a cyclopentyl group and a tetrazolyl group . The tetrazole ring is a five-membered aza compound with 6π electrons .Physical And Chemical Properties Analysis

“N-cyclopentyl-3-(tetrazol-1-yl)benzamide” is a light yellow powder and is odorless . It dissolves in water, acetonitrile, etc .科学研究应用

缓蚀作用:

- 苯甲酰胺衍生物如 N-[(1H-四唑-5-基)甲基]苯甲酰胺 (BENZA-TET) 已被研究其在盐酸溶液中抑制低碳钢腐蚀的有效性。这些化合物显示出不同程度的抑制效率,具体取决于浓度、浸泡时间和温度。BENZA-TET 作为阴极型抑制剂,表明其在腐蚀防护应用中的潜力 (Elbakri 等人,2013)。

无催化剂合成:

- 对 N-(1,7-二氧代四氢吡唑并[1,2-a]吡唑-2-基)苯甲酰胺衍生物的无催化剂合成研究表明,这些新颖的化合物可以通过 1,3-偶极环加成和随后的重排来制备。该方法快速且在温和条件下进行,突出了其在合成这些衍生物方面的效率 (Liu 等人,2014)。

用于储氢的金属有机骨架:

- 基于四唑盐的配体,例如 1,4-苯二四唑盐,已被用于形成金属有机骨架。这些骨架在储氢方面显示出潜力,表现出高表面积和显着的储氢能力。这说明了基于四唑盐的化合物在开发储能材料中的适用性 (Dinca 等人,2006)。

杂环化合物的合成:

- 研究重点是使用苯甲酰胺衍生物合成各种杂环化合物。例如,四氢苯并呋喃和苯并噻唑的合成证明了这些化合物在创建多样化学结构方面的多功能性,这可能对制药和材料科学产生影响 (Lévai 等人,2002)。

电化学应用:

- 已经探索了通过基于四唑的化合物进行 TEMPO 催化的电化学 C-H 硫醇化来合成苯并噻唑。这种方法不含金属和试剂,为合成在制药和有机材料中很重要的苯并噻唑提供了一种新颖的方法 (Qian 等人,2017)。

属性

IUPAC Name |

N-cyclopentyl-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c19-13(15-11-5-1-2-6-11)10-4-3-7-12(8-10)18-9-14-16-17-18/h3-4,7-9,11H,1-2,5-6H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJRTQWAMYBVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

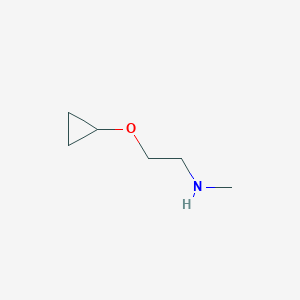

(2-Cyclopropoxyethyl)(methyl)amine

1824273-76-8

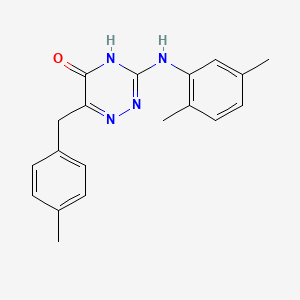

3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one

388109-22-6

![2-Chloro-5-(5-chloropyrimidin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2827475.png)

![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2827480.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

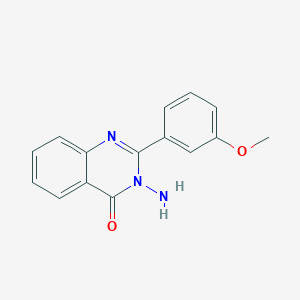

![3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2827494.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)